N-(quinoxalin-6-ylmethyl)ethanamine
CAS No.:
Cat. No.: VC13067362
Molecular Formula: C11H13N3
Molecular Weight: 187.24 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C11H13N3 |
|---|---|
| Molecular Weight | 187.24 g/mol |
| IUPAC Name | N-(quinoxalin-6-ylmethyl)ethanamine |
| Standard InChI | InChI=1S/C11H13N3/c1-2-12-8-9-3-4-10-11(7-9)14-6-5-13-10/h3-7,12H,2,8H2,1H3 |
| Standard InChI Key | HXYKPTBTDRETGP-UHFFFAOYSA-N |
| SMILES | CCNCC1=CC2=NC=CN=C2C=C1 |
| Canonical SMILES | CCNCC1=CC2=NC=CN=C2C=C1 |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
N-(Quinoxalin-6-ylmethyl)ethanamine consists of a quinoxaline ring system fused to an ethanamine group through a methylene bridge at the 6-position. Quinoxaline itself is a bicyclic aromatic compound comprising two nitrogen atoms at the 1,4-positions of a benzene ring . The substitution pattern at the 6-position is critical for modulating electronic and steric properties, which influence reactivity and biological interactions . The ethanamine side chain introduces a basic amine group, enhancing solubility and potential for hydrogen bonding with biological targets .
Molecular Formula: The compound’s molecular formula is inferred as C₁₁H₁₂N₃, derived from the quinoxaline backbone (C₈H₆N₂) combined with the methyl-ethanamine substituent (C₃H₆N).
Physicochemical Characteristics
While explicit data for N-(quinoxalin-6-ylmethyl)ethanamine are unavailable, analogs such as 2-(furan-2-yl)-N-(quinoxalin-2-ylmethyl)ethanamine (C₁₅H₁₅N₃O) provide a reference framework . Key properties likely include:
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Molecular Weight: ~178.24 g/mol
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Lipophilicity: Moderate (LogP ~2.1–2.5), influenced by the aromatic quinoxaline core and polar amine group .
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Solubility: Enhanced water solubility compared to unsubstituted quinoxalines due to the protonatable amine .
Synthesis and Manufacturing Processes
Synthetic Routes
The synthesis of N-(quinoxalin-6-ylmethyl)ethanamine can be extrapolated from methods used for analogous quinoxaline derivatives:
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Reductive Amination:
Quinoxaline-6-carbaldehyde reacts with ethanamine in the presence of a reducing agent (e.g., sodium cyanoborohydride) to form the secondary amine . -
Nucleophilic Substitution:
Halogenated quinoxaline derivatives (e.g., 6-chloromethylquinoxaline) may undergo substitution with ethanamine under basic conditions .
Optimization Challenges
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Regioselectivity: Ensuring substitution at the 6-position requires directing groups or protective strategies .
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Purification: Separation from byproducts (e.g., dialkylated amines) may necessitate chromatographic techniques .
Applications in Medicinal Chemistry
Drug Design Considerations
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Bioisosterism: The quinoxaline ring may serve as a bioisostere for phenyl or pyridine groups, optimizing pharmacokinetics .
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Structure-Activity Relationships (SAR):
Comparative Analysis with Analogous Compounds
Future Perspectives and Research Directions
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Targeted Synthesis: Developing regioselective methods to functionalize the quinoxaline ring at the 6-position.
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In Vitro Screening: Evaluating N-(quinoxalin-6-ylmethyl)ethanamine against panels of bacterial, cancer, and inflammatory cell lines.
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Computational Modeling: Docking studies to predict interactions with ALK5 kinase or LOX enzymes .
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